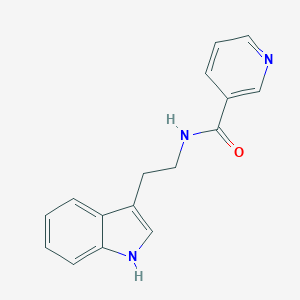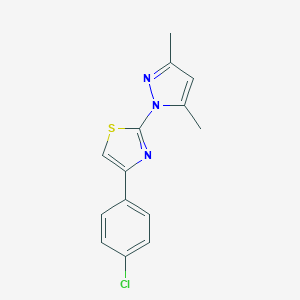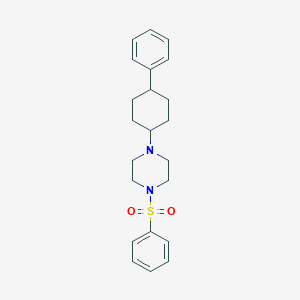
1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine, also known as PSP, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. PSP belongs to the family of piperazine derivatives and has been shown to have promising effects in various biochemical and physiological processes.
Mechanism of Action
The exact mechanism of action of 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been shown to modulate the activity of ion channels, including NMDA receptors and voltage-gated calcium channels, which are involved in various physiological processes. Additionally, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-tumor properties.
Biochemical and Physiological Effects:
1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the enhancement of immune function. In animal models, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been shown to improve cognitive function and memory, reduce inflammation and oxidative stress, and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has a low toxicity profile and does not have significant side effects, making it a safe compound to use in experiments. However, one limitation of using 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine is its limited solubility in water, which may require the use of organic solvents or other methods to increase its solubility.
Future Directions
There are several future directions for research on 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine, including its potential as a therapeutic agent in various diseases and conditions. In neuroscience, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer biology, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine may have potential as an anti-tumor agent and could be studied in combination with other chemotherapy drugs. Additionally, further research is needed to understand the exact mechanism of action of 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine and to optimize its synthesis and formulation for therapeutic use.
In conclusion, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine is a promising compound that has gained attention in scientific research due to its potential as a therapeutic agent. Its unique chemical structure and multiple pathways of action make it a versatile compound that can be studied in various fields of research. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine involves the reaction of 4-phenylcyclohexanone with hydrazine hydrate to form 4-phenylcyclohexyl hydrazine. This intermediate compound is then reacted with phenylsulfonyl chloride to yield 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine. The synthesis of 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been optimized through various methods, including microwave-assisted synthesis and solvent-free synthesis, to increase the yield and purity of the compound.
Scientific Research Applications
1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been studied for its potential therapeutic effects in various fields of research, including neuroscience, cancer biology, and immunology. In neuroscience, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been shown to have neuroprotective effects and can mitigate the damage caused by ischemia-reperfusion injury. Additionally, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been shown to have anti-inflammatory and anti-tumor effects in cancer biology research. In immunology, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been studied for its potential as an immunomodulatory agent and has been shown to enhance the immune response in animal models.
properties
CAS RN |
5992-48-3 |
|---|---|
Product Name |
1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine |
Molecular Formula |
C22H28N2O2S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C22H28N2O2S/c25-27(26,22-9-5-2-6-10-22)24-17-15-23(16-18-24)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-10,20-21H,11-18H2 |
InChI Key |
YGWZFSAEIKYLLL-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184937.png)
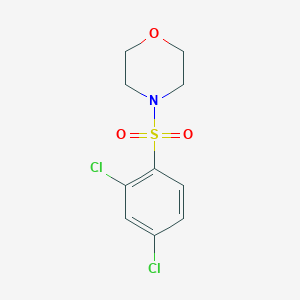
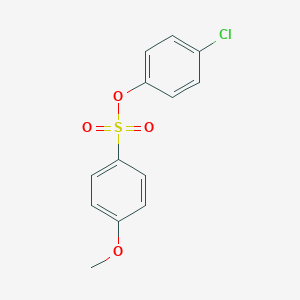
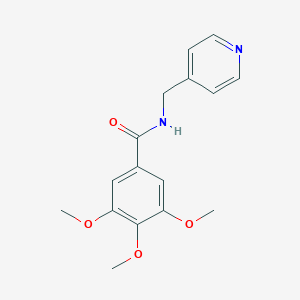

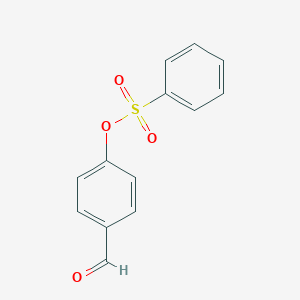


![(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B184949.png)

